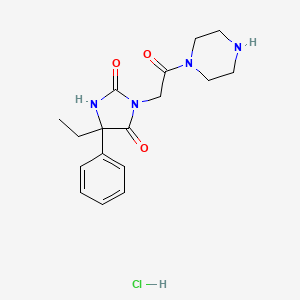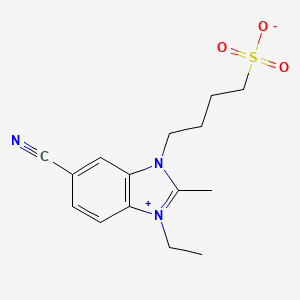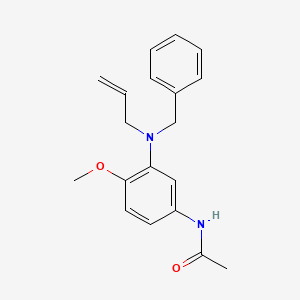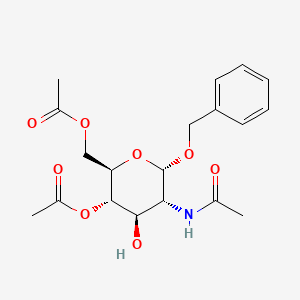
5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O3 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Affinity and Selectivity Studies
Research on derivatives of 5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride demonstrates significant insights into their pharmacological potential. Studies highlight the affinity and selectivity of these compounds toward serotonin (5-HT) receptors and adrenoceptors. For example, certain derivatives have shown significant to moderate affinities for 5-HT1A receptors in the nanomolar range. These findings suggest potential applications in developing therapeutic agents targeting serotonin receptors, which play a crucial role in mood regulation and could be beneficial in treating depression or anxiety disorders (Handzlik et al., 2011).
Chemosensitization in Antibiotic Resistance
Another critical area of application involves combating antibiotic resistance. Derivatives have been evaluated for their ability to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, including MRSA (methicillin-resistant S. aureus). This research suggests the potential of these compounds as chemosensitizers, possibly restoring the efficacy of antibiotics against resistant bacterial strains, thus offering a promising strategy in the fight against antibiotic resistance (Matys et al., 2015).
Antifungal Compound Development
The solubility and partitioning behavior of certain novel antifungal compounds, including derivatives related to the chemical structure , have been characterized, revealing poor solubility in water but better solubility in alcohols and lipophilic delivery pathways. These physicochemical properties are crucial for the development of new antifungal agents, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more effective treatments for fungal infections (Volkova et al., 2020).
Receptor-Ligand Interaction Studies
Further research into receptor-ligand interactions of these derivatives provides insights into their binding mechanisms, aiding in the design of drugs with enhanced specificity and efficacy. This is particularly relevant for developing new therapeutic agents targeting the serotonin 5-HT7 receptor, implicated in various neurological and psychiatric disorders. Such studies lay the groundwork for rational drug design, enabling the creation of compounds with improved therapeutic profiles (Kucwaj-Brysz et al., 2018).
Eigenschaften
IUPAC Name |
5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-2-17(13-6-4-3-5-7-13)15(23)21(16(24)19-17)12-14(22)20-10-8-18-9-11-20;/h3-7,18H,2,8-12H2,1H3,(H,19,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTSPVLZORYRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)





![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)



![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)


